Hdac-IN-29

Pan-HDAC inhibition IC50 Cytotoxicity correlation

Standard pan-HDAC inhibitors vary in isoform profiles and cellular potency, risking irreproducible epigenetic research. Hdac-IN-29 (compound 13b) solves this with direct comparative data vs. vorinostat (SAHA). - Quantitative cellular benchmark: IC50 1.76 μM in HCT116 colon cancer cells - Validated HDAC1 binding stability via molecular dynamics (greater than vorinostat) - Most cytotoxic member of its linker series-ideal SAR comparator Supplied as a synthetic quinoline-based hydroxamic acid derivative. Suitable for epigenetic oncology, colorectal cancer models, and computational benchmarking.

Molecular Formula C20H23N3O4S
Molecular Weight 401.5 g/mol
Cat. No. B12403456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac-IN-29
Molecular FormulaC20H23N3O4S
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(CSCCCC(=O)NO)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C20H23N3O4S/c24-18(23-27)12-7-13-28-14-17(20(26)21-16-10-5-2-6-11-16)22-19(25)15-8-3-1-4-9-15/h1-6,8-11,17,27H,7,12-14H2,(H,21,26)(H,22,25)(H,23,24)/t17-/m0/s1
InChIKeyKLPIKEBAJICFPE-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hdac-IN-29 – Pan-HDAC Inhibitor Overview


HDAC-IN-29, also known as compound 13b (CAS: 2695593-95-2), is a quinoline-based hydroxamic acid derivative that functions as a potent pan-histone deacetylase (pan-HDAC) inhibitor [1]. It exhibits significant inhibitory activity against HDACs, with a reported IC50 of 1.76 μM in pan-HDAC inhibition assays, and demonstrates notable cytotoxicity in human colon cancer cell models [1]. As a research-use-only compound, HDAC-IN-29 is available from multiple chemical vendors for preclinical oncology and epigenetic studies .

Hdac-IN-29 vs. Other Pan-HDAC Inhibitors


While the HDAC inhibitor class is broad, simple substitution with another pan-HDAC inhibitor (e.g., vorinostat/SAHA) or a more selective analog is not a scientifically sound procurement decision. HDAC-IN-29 demonstrates a specific combination of a quinoline-based scaffold with a hydroxamic acid zinc-binding group and a unique linker region, which confers distinct target engagement dynamics and cytotoxicity profiles that are not replicated by other in-class compounds [1]. The evidence below demonstrates that the compound's quantitative performance—ranging from pan-HDAC potency to molecular stability in target binding—differs measurably from comparators, meaning that direct replacement would alter critical experimental parameters [1].

Hdac-IN-29 Comparative Evidence


Pan-HDAC Inhibitory Potency vs. SAHA

In a direct head-to-head comparison within the same experimental series, HDAC-IN-29 (compound 13b) demonstrated the most significant pan-HDAC inhibitory activity, with an IC50 of 1.76 μM, outperforming all other linker-containing quinoline-based hydroxamic acid derivatives (compounds 13a, 13c, 13d, and 13g) [1]. This higher potency directly correlated with its observed cytotoxic effects, which was the highest among all tested linker-containing compounds [1].

Pan-HDAC inhibition IC50 Cytotoxicity correlation

HDAC1 Complex Stability vs. Vorinostat

HDAC-IN-29's cytotoxic potency is quantifiably superior to that of compounds lacking a flexible linker in their structure. In HCT116 human colon cancer cells, cytotoxicity for linker-containing compounds (13a-d, 13g) ranged from 6.99 to 18.92 μM, a range that was 'notably higher' than that of the linkerless series (9a-b, 9e-k, and 10) [1]. Crucially, compound 13b (HDAC-IN-29) exhibited the highest cytotoxicity among all compounds tested in this study, including those in the linker-containing series [1].

Cytotoxicity HCT116 Antiproliferative

Cytotoxicity in HCT116 Cells vs. Structural Analogs

Molecular dynamics (MD) simulations provide a direct comparison of binding complex stability between HDAC-IN-29 (13b) and the clinically approved pan-HDAC inhibitor vorinostat (SAHA). Simulations of both compounds bound to HDAC1 revealed 'greater stability' in the 13b-HDAC1 complex compared to the vorinostat-HDAC1 complex [1].

HDAC1 Molecular dynamics Binding stability

HDAC-IN-29 Structural Differentiation: Docking Scores Across HDAC Isoforms

Docking studies across various HDAC isoforms revealed that the presence of a linker in the compound's structure—a feature present in HDAC-IN-29 (13b)—consistently conferred favorable docking scores. Nearly all linker-containing compounds (13a-d and 13g) achieved favorable scores across isoforms, while compounds without linkers (9a-b, 9e-k, and 10) generally received the lowest docking scores against class I HDACs [1]. This indicates a structural basis for the enhanced target engagement observed with HDAC-IN-29.

Molecular docking HDAC isoforms Linker contribution

Hdac-IN-29 Research Applications


Colon Cancer Cell Pan-HDAC Inhibition Studies

Based on direct evidence that HDAC-IN-29 exhibits the highest cytotoxicity among its synthetic series in HCT116 colon cancer cells [1], researchers studying colorectal cancer models should prioritize this compound to maximize antiproliferative effects and reduce the risk of false negatives due to insufficient potency.

Molecular Dynamics Simulations of HDAC1-Ligand Interactions

For experiments that require robust, broad-spectrum HDAC inhibition, HDAC-IN-29's IC50 of 1.76 μM in pan-HDAC assays makes it the most potent option among its quinoline-based analogs [1]. Its demonstrated in silico binding stability to HDAC1 further supports its use in target engagement studies [1].

SAR Studies of Quinoline-Based Hydroxamic Acids

Investigators exploring the contribution of molecular linkers to HDAC inhibitor efficacy can use HDAC-IN-29 as a key comparator. The compound's linker-containing structure is directly linked to improved docking scores and enhanced cytotoxicity compared to linkerless analogs, providing a clear phenotypic anchor for SAR analyses [1].

Molecular Dynamics Simulations Comparing Pan-HDAC Inhibitor Binding Modes

Computational chemists and structural biologists can utilize HDAC-IN-29 as a reference compound for HDAC1 binding studies. The published MD data showing greater complex stability compared to vorinostat provides a validated benchmark for evaluating novel inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hdac-IN-29

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.